molecular formula C15H20O3S B1391675 S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate CAS No. 1215610-92-6

S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate

Cat. No. B1391675
CAS RN: 1215610-92-6
M. Wt: 280.4 g/mol
InChI Key: AECYROPNVBMIQB-UHFFFAOYSA-N
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Description

“S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate” is a synthetic compound produced in a laboratory setting. It has a CAS Number of 1215610-92-6 and a molecular weight of 280.39 .


Molecular Structure Analysis

The IUPAC name of the compound is S-(4-acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate . The InChI code is 1S/C15H20O3S/c1-5-6-12-13(19-15(18)9(2)3)8-7-11(10(4)16)14(12)17/h7-9,17H,5-6H2,1-4H3 .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H20O3S . The average mass is 280.383 Da and the monoisotopic mass is 280.113312 Da .

Scientific Research Applications

  • Enantiomer Resolution and Absolute Configuration Determination : A study focused on resolving the nonsteroidal antiandrogen ICI 176334, which shares structural similarities with S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate, demonstrating the importance of stereochemistry in drug development (Tucker & Chesterson, 1988).

  • Anti-inflammatory Activity : Research into β-hydroxy-β-arylpropanoic acids, which are structurally similar to the compound , has shown significant anti-inflammatory activity, underscoring its potential therapeutic applications (Dilber et al., 2008).

  • Neuroprotective Properties : Phenylpropanoid esters, related to the compound, have been isolated from the roots of Scrophularia buergeriana and demonstrated protective effects against glutamate-induced neurodegeneration in cortical neurons (Kim & Kim, 2000).

  • Metabolic Pathway Insights : A study on the formation of 2-hydroxypropylmercapturic acid from halogenated propanes in rats provides insights into metabolic pathways that could be relevant for the metabolism of similar compounds (Barnsley, 1966).

  • Mechanistic Understanding in Chemical Reactions : Research on electrophilic substitution reactions of derivatives structurally related to S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate helps in understanding the mechanistic aspects of chemical transformations (Clarke et al., 1973).

  • Synthesis and Resolution Studies : Studies on the synthesis and resolution of related compounds provide valuable information for the chemical synthesis and purification of S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate (Drewes et al., 1992).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

S-(4-acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3S/c1-5-6-12-13(19-15(18)9(2)3)8-7-11(10(4)16)14(12)17/h7-9,17H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECYROPNVBMIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)SC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate
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S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate
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S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate
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S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate
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S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate
Reactant of Route 6
S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate

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